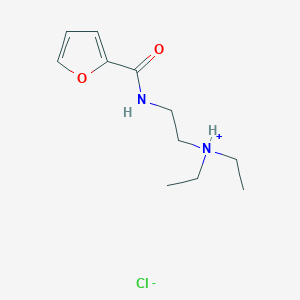
1-(chloromethyl)-3-nitro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, including 1-(chloromethyl)-3-nitro-1H-pyrazole, often involves strategic functionalization to introduce specific substituents such as nitro, chloro, and methyl groups. A common method for synthesizing such compounds involves the reaction of hydrazones with nitroolefins, mediated by strong bases, to achieve a pyrazole ring with desired substituents. This regioselective synthesis method allows for the preparation of tri- or tetrasubstituted pyrazoles with specific group placements (Deng & Mani, 2008).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be comprehensively characterized using various spectroscopic and crystallographic techniques. X-ray diffraction (XRD), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy are common methods for determining the geometry, substituent positions, and overall molecular conformation. These techniques have revealed that pyrazole compounds often crystallize in specific space groups with measured bond lengths and angles that reflect the influence of substituents on the molecular structure (Evecen et al., 2016).
Chemical Reactions and Properties
Pyrazole derivatives participate in a variety of chemical reactions, influenced by the presence and position of substituents such as nitro and chloromethyl groups. Their reactivity can be explored through base-mediated reactions, which exhibit regioselectivity and can lead to the formation of novel pyrazole compounds. Such reactions are crucial for the synthesis of diverse pyrazolic structures with potential application in various fields (Deng & Mani, 2008).
Propriétés
IUPAC Name |
1-(chloromethyl)-3-nitropyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O2/c5-3-7-2-1-4(6-7)8(9)10/h1-2H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHWBFFRJXENRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1[N+](=O)[O-])CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390647 |
Source


|
| Record name | 1-Chloromethyl-3-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(chloromethyl)-3-nitro-1H-pyrazole | |
CAS RN |
102388-00-1 |
Source


|
| Record name | 1-Chloromethyl-3-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Butyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate](/img/structure/B12704.png)
![(1alpha,3alpha,4alpha,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B12706.png)










